molecular formula C8H4BrFN2 B2587127 3-Bromo-7-fluoro-1,5-naphthyridine CAS No. 2418668-79-6

3-Bromo-7-fluoro-1,5-naphthyridine

Cat. No.: B2587127
CAS No.: 2418668-79-6
M. Wt: 227.036
InChI Key: IBHREQRUTYAXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by the presence of bromine and fluorine atoms on the naphthyridine ring, exhibits unique chemical properties that make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-1,5-naphthyridine typically involves the bromination and fluorination of 1,5-naphthyridine. One common method includes the following steps:

    Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine hydrides.

    Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products Formed

    Substituted Naphthyridines: Products with various functional groups replacing bromine or fluorine.

    Naphthyridine Oxides and Hydrides: Products formed through oxidation or reduction.

    Coupled Products: Complex molecules formed through cross-coupling reactions.

Scientific Research Applications

3-Bromo-7-fluoro-1,5-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,5-naphthyridine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-Fluoro-1,5-naphthyridine: Lacks the bromine atom, which may influence its binding properties and applications.

    1,5-Naphthyridine: The parent compound without any halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions.

Uniqueness

3-Bromo-7-fluoro-1,5-naphthyridine is unique due to the combined presence of bromine and fluorine atoms, which impart distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

3-bromo-7-fluoro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHREQRUTYAXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.